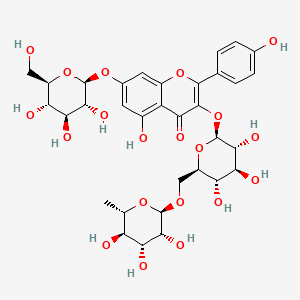

Kaempferol 3-O-rutinoside 7-O-glucoside

描述

Kaempferol 3-rutinoside 7-glucoside is a natural product found in Crocus minimus, Crocus chrysanthus, and other organisms with data available.

属性

分子式 |

C33H40O20 |

|---|---|

分子量 |

756.7 g/mol |

IUPAC 名称 |

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C33H40O20/c1-10-19(37)23(41)26(44)31(48-10)47-9-17-21(39)25(43)28(46)33(52-17)53-30-22(40)18-14(36)6-13(49-32-27(45)24(42)20(38)16(8-34)51-32)7-15(18)50-29(30)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-28,31-39,41-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,28+,31+,32+,33-/m0/s1 |

InChI 键 |

SCEPATPTKMFDSR-QDSFYBSMSA-N |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O |

产品来源 |

United States |

Foundational & Exploratory

Kaempferol 3-O-rutinoside 7-O-glucoside: A Comprehensive Technical Guide on its Natural Occurrence, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside, a significant flavonoid glycoside. The document details its natural sources, presents available quantitative data, outlines comprehensive experimental protocols for its isolation and quantification, and explores its interaction with key cellular signaling pathways.

Natural Occurrence and Sources

Kaempferol 3-O-rutinoside 7-O-glucoside is a naturally occurring flavonol glycoside that has been identified in a variety of plant species. Its presence is often alongside other related kaempferol glycosides. Notable sources include:

-

Fruits: It has been detected in red tomatoes (Lycopersicon esculentum), particularly in genetically modified varieties designed to have enhanced flavonoid content.[1][2] Sweet cherries (Prunus avium L., cv. Ferrovia) have also been identified as a source.

-

Plants: The compound is found in the leaves of Hosta ventricosa (Salisb.) Stearn and the flowers of Hosta plantaginea.[1][3] Additionally, the stems of Equisetum hyemale L. (Horsetail) are reported to contain this flavonoid.

While the presence of this compound is confirmed in these sources, detailed quantitative data for this specific glycoside is often limited. However, data for the closely related compound, kaempferol 3-O-rutinoside, is more readily available and is presented below to provide a comparative context.

Quantitative Data

Precise quantitative data for this compound is not extensively tabulated in the reviewed literature. However, studies on related kaempferol glycosides in various cultivars of sweet cherries provide valuable insights into the potential concentration ranges.

| Plant Source | Cultivar/Variety | Compound | Concentration (mg/kg Fresh Weight) | Reference |

| Sweet Cherry (Prunus avium L.) | 'Kordia'/'Colt' | Kaempferol 3-O-rutinoside | < 1% of total flavonols | [1] |

| Sweet Cherry (Prunus avium L.) | 'Kordia'/'Gisela 5' | Kaempferol 3-O-rutinoside | < 1% of total flavonols | [1] |

| Sweet Cherry (Prunus avium L.) | 'Regina'/'Mahaleb' | Kaempferol 3-O-rutinoside | < 1% of total flavonols | [1] |

| Sweet Cherry (Prunus avium L.) | 'Carmen'/'Mahaleb' | Kaempferol 3-O-rutinoside | < 1% of total flavonols | [1] |

| Sweet Cherry (Prunus avium L.) | Lorenz | Kaempferol 3-O-rutinoside | 0.08 - 1.2 | [4] |

| Sweet Cherry (Prunus avium L.) | Gabriel | Kaempferol 3-O-rutinoside | 0.08 - 1.2 | [4] |

Note: The data for sweet cherries indicates that while present, kaempferol glycosides are generally found in lower concentrations compared to other flavonoids like quercetin (B1663063) derivatives.

Experimental Protocols

The isolation and quantification of this compound from natural sources involve a multi-step process. The following is a synthesized protocol based on methodologies reported in the literature.

Extraction of Flavonoid Glycosides

This protocol outlines a general procedure for the extraction of flavonoid glycosides from plant material.

3.1.1. Materials and Reagents:

-

Dried and ground plant material (leaves, fruits, or stems)

-

Ethanol (B145695) (80%) or Methanol (B129727) (80%)

-

Petroleum ether

-

Butanol

-

Distilled water

-

Rotary evaporator

-

Filtration apparatus

3.1.2. Procedure:

-

Maceration: Suspend the dried and ground plant material in 80% ethanol or methanol at room temperature. The solvent-to-sample ratio should be approximately 10:1 (v/w). Allow the mixture to stand for 24-48 hours with occasional agitation.

-

Filtration: Filter the mixture to separate the extract from the solid plant material.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 45°C to obtain a crude extract.

-

Solvent Partitioning:

-

Suspend the crude extract in a water-methanol mixture (9:1 v/v).

-

Perform successive liquid-liquid partitioning with petroleum ether to remove nonpolar compounds.

-

Subsequently, partition the aqueous layer with chloroform to remove compounds of intermediate polarity.

-

Finally, partition the remaining aqueous layer with butanol to extract the flavonoid glycosides.

-

-

Concentration: Evaporate the butanol fraction to dryness to yield a flavonoid-rich extract.

Isolation and Purification

Further purification of the target compound is achieved through chromatographic techniques.

3.2.1. Materials and Reagents:

-

Flavonoid-rich extract

-

Silica (B1680970) gel (for column chromatography)

-

Sephadex LH-20

-

Methanol

-

Chloroform

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

3.2.2. Procedure:

-

Silica Gel Column Chromatography:

-

Dissolve the flavonoid-rich extract in a minimal amount of methanol.

-

Adsorb the dissolved extract onto a small amount of silica gel and allow it to dry.

-

Pack a glass column with silica gel suspended in a nonpolar solvent (e.g., chloroform).

-

Load the dried extract-silica gel mixture onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with chloroform and gradually adding methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the desired compound.

-

-

Sephadex LH-20 Column Chromatography:

-

Pool the fractions containing the target compound and concentrate them.

-

Dissolve the concentrated fraction in methanol.

-

Apply the solution to a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol and collect fractions. This step helps in removing smaller molecules and pigments.

-

-

Preparative HPLC:

-

For final purification, subject the enriched fraction to preparative HPLC on a C18 column.

-

Use a mobile phase gradient of acetonitrile (B52724) and water (with a small percentage of formic or acetic acid to improve peak shape).

-

Collect the peak corresponding to this compound.

-

Quantification by HPLC-DAD

3.3.1. Instrumentation and Conditions:

-

HPLC System: A system equipped with a Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 350 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

3.3.2. Standard and Sample Preparation:

-

Standard: Prepare a stock solution of a certified reference standard of this compound in methanol. Create a series of dilutions to generate a calibration curve.

-

Sample: Accurately weigh the extracted and purified sample and dissolve it in a known volume of methanol. Filter through a 0.45 µm syringe filter before injection.

3.3.3. Analysis:

-

Inject the standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the sample solution.

-

Identify the peak of this compound in the sample chromatogram by comparing its retention time and UV spectrum with the standard.

-

Quantify the amount of the compound in the sample using the calibration curve.

Signaling Pathways and Biological Activity

Kaempferol and its glycosides have been shown to exert various biological effects, including anti-inflammatory and antioxidant activities. These effects are often mediated through the modulation of key cellular signaling pathways. While direct studies on this compound are limited, research on the closely related compound, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside, has demonstrated its ability to suppress the NF-κB, MAPKs, and Akt signaling pathways in RAW 264.7 cells.[5]

Anti-inflammatory Signaling Pathway

The following diagram illustrates the proposed anti-inflammatory mechanism of kaempferol glycosides, focusing on the inhibition of the NF-κB, MAPKs, and Akt pathways.

Caption: Proposed anti-inflammatory signaling pathway of Kaempferol glycosides.

Experimental Workflow for Isolation and Quantification

The following diagram outlines the general workflow for the extraction, isolation, and quantification of this compound from a plant source.

Caption: Workflow for isolation and quantification of this compound.

Conclusion

This compound is a flavonol of interest due to its presence in common dietary sources and its potential biological activities. While quantitative data for this specific glycoside remains somewhat limited, established analytical techniques allow for its successful isolation and quantification. Further research into its precise concentrations in various natural sources and its specific pharmacological effects is warranted to fully understand its potential for therapeutic applications. The methodologies and pathway information provided in this guide serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Kaempferol glycosides from Hosta ventricosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fruit Quality Characterization of New Sweet Cherry Cultivars as a Good Source of Bioactive Phenolic Compounds with Antioxidant and Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside isolated from the flowers of Hosta plantaginea exerts anti-inflammatory activity via suppression of NF-κB, MAPKs and Akt pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Kaempferol 3-O-rutinoside 7-O-glucoside: A Technical Overview for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacological properties of Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside, a flavonoid glycoside found in various medicinal plants, including Hosta plantaginea and red tomato.[][2] This document synthesizes current research findings, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms of action to support further investigation and drug development initiatives.

Anti-inflammatory Activity

Kaempferol 3-O-rutinoside 7-O-glucoside and its close structural analogs have demonstrated significant anti-inflammatory effects. The primary mechanism involves the suppression of key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and protein kinase B (Akt).[3]

Quantitative Analysis of Anti-inflammatory Effects

The inhibitory effects of a closely related compound, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG), on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are summarized below. These findings suggest a dose-dependent anti-inflammatory response.[3]

| Inflammatory Mediator | Concentration of KGG (µM) | Inhibition |

| Nitric Oxide (NO) | 1.25, 2.5, 5 | Concentration-dependent |

| Prostaglandin E2 (PGE2) | 1.25, 2.5, 5 | Concentration-dependent |

| Tumor Necrosis Factor-α (TNF-α) | 1.25, 2.5, 5 | Concentration-dependent |

| Interleukin-1β (IL-1β) | 1.25, 2.5, 5 | Concentration-dependent |

| Interleukin-6 (IL-6) | 1.25, 2.5, 5 | Concentration-dependent |

| Inducible Nitric Oxide Synthase (iNOS) | 1.25, 2.5, 5 | Attenuated |

| Cyclooxygenase-2 (COX-2) | 1.25, 2.5, 5 | Attenuated |

Signaling Pathways in Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by modulating multiple signaling cascades. The diagrams below illustrate the key pathways involved.

Antioxidant Activity

Kaempferol and its glycosides are recognized for their antioxidant properties.[4] They can scavenge free radicals, which are implicated in the pathogenesis of various diseases. While specific quantitative data for this compound is limited, studies on related compounds like kaempferol-3-O-glucoside have shown potent antioxidant activity. For instance, kaempferol-3-O-glucoside exhibited a DPPH radical-scavenging activity with an IC50 value of 13.41 ± 0.64 µg/mL.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the pharmacological screening of kaempferol glycosides.

Cell Culture and Viability Assay

-

Cell Line: RAW 264.7 macrophages.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Viability Assay: Cell viability is assessed using the Cell Counting Kit-8 (CCK-8) assay. Cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified duration. CCK-8 solution is then added to each well, and the absorbance is measured at 450 nm using a microplate reader.

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: NO production is determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

-

ELISA for Cytokines and Prostaglandins: The concentrations of TNF-α, IL-1β, IL-6, and PGE2 in the cell culture supernatants are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

-

Protein Extraction: Cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using the Bradford or BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-NF-κB p65, IκBα, p-p38, p-JNK, p-ERK, p-Akt, iNOS, COX-2, and β-actin) overnight at 4°C. After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram outlines a typical workflow for the pharmacological screening of a natural compound like this compound.

Conclusion and Future Directions

This compound and its analogs present a promising scaffold for the development of novel anti-inflammatory and antioxidant agents. The available data robustly supports its mechanism of action through the inhibition of the NF-κB, MAPKs, and Akt signaling pathways.

Future research should focus on:

-

In vivo efficacy studies: To validate the in vitro findings in relevant animal models of inflammatory diseases.

-

Pharmacokinetic and bioavailability studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Structure-activity relationship (SAR) studies: To optimize the chemical structure for enhanced potency and selectivity.

-

Toxicological evaluation: To assess the safety profile of the compound for potential therapeutic use.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of this compound as a potential therapeutic candidate.

References

In-Depth Technical Guide: Antioxidant Properties of Kaempferol 3-O-rutinoside 7-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside is a flavonoid glycoside found in various plant sources, including red tomatoes. As a member of the flavonoid family, it is structurally related to kaempferol, a well-researched flavonol known for its antioxidant properties. The glycosidic substitution patterns on the kaempferol backbone are critical in determining the molecule's bioavailability, solubility, and ultimately, its biological activity. This technical guide provides a comprehensive overview of the antioxidant properties of Kaempferol 3-O-rutinoside 7-O-glucoside, with a focus on available quantitative data for structurally similar compounds, detailed experimental methodologies, and the underlying signaling pathways.

Note: Direct quantitative antioxidant data for this compound is limited in publicly available scientific literature. Therefore, this guide presents data for the closely related compound, Kaempferol 3-O-rutinoside, to provide a substantive reference point for researchers.

Quantitative Antioxidant Activity

The antioxidant capacity of a compound can be evaluated through various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The following table summarizes the available quantitative data for Kaempferol 3-O-rutinoside.

Table 1: In Vitro Antioxidant Activity of Kaempferol 3-O-rutinoside

| Assay | Compound | IC50 / Activity Value | Reference Compound | IC50 of Reference | Source (if available) |

| DPPH Radical Scavenging | Kaempferol 3-O-rutinoside | 15.74 ppm | - | - | [1] |

| DPPH Radical Scavenging | Kaempferol 3-O-rutinoside | 56.10 ppm | - | - | [2] |

IC50 (Inhibitory Concentration 50) is the concentration of the antioxidant required to scavenge 50% of the free radicals. ppm: parts per million

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment and comparison of antioxidant activities. Below are the methodologies for key experiments commonly cited in the evaluation of flavonoid antioxidants.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Principle: The reduction of the DPPH radical by an antioxidant is monitored by the decrease in its absorbance at a characteristic wavelength.

Methodology:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.

-

Sample Preparation: The test compound, this compound, is dissolved in a suitable solvent to prepare a series of concentrations.

-

Reaction Mixture: A specific volume of the DPPH stock solution is mixed with various concentrations of the test compound. A control is prepared with the solvent instead of the test compound.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Principle: The antioxidant donates a hydrogen atom or an electron to the ABTS•+, leading to a decolorization of the solution, which is measured by a decrease in absorbance.

Methodology:

-

Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

-

Preparation of ABTS•+ Working Solution: The stock ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain a working solution with a specific absorbance at a particular wavelength (e.g., 0.70 ± 0.02 at 734 nm).

-

Sample Preparation: The test compound is dissolved in a suitable solvent to prepare a range of concentrations.

-

Reaction: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.

-

Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Principle: The assay is based on the reduction of the colorless Fe³⁺-TPTZ complex to the blue-colored Fe²⁺-TPTZ complex by antioxidants at low pH. The change in absorbance is proportional to the antioxidant capacity.

Methodology:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O.

-

Sample Preparation: The test compound is dissolved in a suitable solvent.

-

Reaction: A small volume of the sample solution is mixed with the FRAP reagent.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 4 minutes).

-

Measurement: The absorbance of the blue-colored product is measured at a specific wavelength (typically 593 nm).

-

Quantification: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard antioxidant, typically FeSO₄·7H₂O, and the results are often expressed as Fe²⁺ equivalents.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of kaempferol and its glycosides are not solely due to direct radical scavenging. They can also modulate intracellular signaling pathways that control the expression of antioxidant and cytoprotective enzymes.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxifying genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like certain flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as Heme Oxygenase-1 (HO-1).

MAPK/NF-κB Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are crucial in inflammatory responses, which are often linked to oxidative stress. Oxidative stress can activate MAPKs, which in turn can lead to the activation of NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes. Kaempferol and its derivatives have been shown to inhibit this pathway, thereby exerting anti-inflammatory and indirect antioxidant effects.

Experimental Workflow Visualization

A generalized workflow for the in vitro assessment of antioxidant properties is depicted below.

Conclusion

While specific quantitative data on the antioxidant properties of this compound are not yet widely available, the existing information on the closely related Kaempferol 3-O-rutinoside suggests potential antioxidant activity. The provided experimental protocols offer a standardized framework for the in vitro evaluation of this compound. Furthermore, the likely involvement of the Nrf2/HO-1 and MAPK/NF-κB signaling pathways provides a basis for investigating its cellular mechanisms of action. Further research is warranted to fully elucidate the antioxidant profile of this compound and its potential applications in drug development and nutritional science.

References

An In-depth Technical Guide on the Anti-inflammatory Mechanisms of Kaempferol 3-O-rutinoside 7-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the anti-inflammatory mechanisms of Kaempferol 3-O-rutinoside 7-O-glucoside and its structurally similar analogue, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG). The document consolidates findings from preclinical studies, presenting quantitative data on the compound's efficacy, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Anti-inflammatory Activity

Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG), isolated from Hosta plantaginea flowers, has demonstrated significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators. Studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have shown that KGG concentration-dependently suppresses the secretion of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6)[1]. This inhibitory action is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression[1].

Quantitative Data Summary

The following tables summarize the dose-dependent inhibitory effects of KGG on the production of various pro-inflammatory molecules in LPS-stimulated RAW 264.7 cells.

Table 1: Inhibition of NO and PGE2 Production by KGG

| Concentration (µM) | NO Inhibition (%) | PGE2 Inhibition (%) |

| 1.25 | Data not specified | Data not specified |

| 2.5 | Data not specified | Data not specified |

| 5 | Data not specified | Data not specified |

Note: While the source indicates concentration-dependent inhibition, specific percentage values were not provided in the abstract.

Table 2: Inhibition of Pro-inflammatory Cytokine Secretion by KGG

| Concentration (µM) | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) |

| 1.25 | Data not specified | Data not specified | Data not specified |

| 2.5 | Data not specified | Data not specified | Data not specified |

| 5 | Data not specified | Data not specified | Data not specified |

Note: While the source indicates concentration-dependent inhibition, specific percentage values were not provided in the abstract.

Molecular Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of KGG are mediated through the suppression of multiple key signaling pathways, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Protein Kinase B (Akt) pathways.

NF-κB Signaling Pathway

KGG inhibits the activation of the NF-κB pathway. This is achieved by preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα)[1]. By enhancing the protein expression of IκBα, KGG effectively blocks the nuclear translocation of the NF-κB p65 subunit, a critical step for the transcription of pro-inflammatory genes[1].

References

A Comprehensive Technical Guide to the Chemical Characterization of Kaempferol 3-O-rutinoside 7-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical characterization of Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside, a significant flavonoid glycoside found in various plant species, including tomatoes and sweet cherries.[1] This document details the analytical techniques employed for its identification and quantification, its physicochemical properties, and its potential biological activities, with a focus on its role in inflammatory signaling pathways.

Chemical Structure and Properties

Kaempferol 3-O-rutinoside 7-O-glucoside is a complex flavonoid composed of a kaempferol aglycone linked to a rutinoside (rhamnose and glucose) moiety at the 3-position and a glucoside moiety at the 7-position. Its chemical structure is fundamental to its biological activity and analytical behavior.

Molecular Formula: C₃₃H₄₀O₂₀[1]

Molecular Weight: 756.66 g/mol [1]

Basic Structure:

Caption: Chemical structure of this compound.

Analytical Characterization

The structural elucidation and quantification of this compound are primarily achieved through a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for the separation and quantification of this compound.

Table 1: Typical HPLC Parameters

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid)[2] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm[2] |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and structural analysis of this compound.

Table 2: Predicted Mass Spectrometry Data

| Ionization Mode | Ion | m/z (predicted) | Fragmentation Pattern |

| Positive ESI | [M+H]⁺ | 757.2189 | Loss of glucosyl (162 Da), rutinosyl (308 Da) moieties |

| Negative ESI | [M-H]⁻ | 755.2038 | Loss of glucosyl, rutinosyl moieties, and aglycone fragments |

The fragmentation pattern in MS/MS experiments is crucial for confirming the identity and glycosylation positions. The initial loss of the terminal rhamnose from the rutinoside moiety is a characteristic fragmentation, followed by the loss of the glucose from the rutinoside and the glucose at the 7-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |

| Kaempferol Aglycone | Rutinoside Moiety | ||

| C-2 | ~157.0 | Glc-1'' | ~101.0 |

| C-3 | ~133.5 | Glc-2'' | ~74.0 |

| C-4 | ~177.5 | Glc-3'' | ~76.5 |

| C-5 | ~161.5 | Glc-4'' | ~70.0 |

| C-6 | ~99.0 | Glc-5'' | ~76.0 |

| C-7 | ~164.0 | Glc-6'' | ~67.0 |

| C-8 | ~94.0 | Rha-1''' | ~101.5 |

| C-9 | ~156.5 | Rha-2''' | ~70.5 |

| C-10 | ~104.0 | Rha-3''' | ~71.0 |

| C-1' | ~121.0 | Rha-4''' | ~72.0 |

| C-2', 6' | ~131.0 | Rha-5''' | ~68.5 |

| C-3', 5' | ~115.5 | Rha-6''' | ~18.0 |

| C-4' | ~160.0 | Glucoside Moiety (at C-7) | |

| Glc-1'''' | ~100.0 | ||

| Glc-2'''' | ~73.5 | ||

| Glc-3'''' | ~77.0 | ||

| Glc-4'''' | ~69.5 | ||

| Glc-5'''' | ~75.5 | ||

| Glc-6'''' | ~60.5 |

Note: These are approximate values based on related structures and are subject to variation based on experimental conditions.

Experimental Protocols

Sample Preparation for HPLC and LC-MS Analysis

-

Extraction: Plant material is typically extracted with a polar solvent such as methanol (B129727) or ethanol, often with the aid of sonication or reflux.

-

Filtration: The crude extract is filtered to remove solid debris.

-

Solid-Phase Extraction (SPE): For cleaner samples, the extract can be passed through a C18 SPE cartridge to remove interfering substances. The flavonoid glycosides are eluted with a higher concentration of organic solvent.

-

Final Preparation: The purified extract is evaporated to dryness and reconstituted in the initial mobile phase for injection.

NMR Sample Preparation

-

Isolation: The compound of interest is isolated and purified from the plant extract using preparative HPLC.

-

Drying: The purified fraction is thoroughly dried to remove all traces of solvent.

-

Dissolution: The sample is dissolved in a deuterated solvent, typically DMSO-d₆, to a concentration of 5-10 mg/mL.

-

Analysis: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Biological Activity and Signaling Pathways

While direct studies on this compound are limited, research on the closely related compound, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside, provides strong evidence for its anti-inflammatory properties. This analogue has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[3] The mechanism of action involves the suppression of key inflammatory signaling pathways.

Inhibition of NF-κB, MAPK, and Akt Signaling

The anti-inflammatory effects are attributed to the downregulation of the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Protein Kinase B (Akt) signaling cascades.[3]

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow

The comprehensive characterization of this compound follows a systematic workflow.

Caption: General experimental workflow for the characterization of this compound.

Conclusion

The chemical characterization of this compound relies on a multi-technique approach, with HPLC, MS, and NMR forming the cornerstone of its analysis. The data presented in this guide provide a foundational understanding for researchers in natural product chemistry, pharmacology, and drug development. The potential anti-inflammatory activity, mediated through the NF-κB, MAPK, and Akt signaling pathways, positions this compound as a promising candidate for further investigation in the development of novel therapeutic agents.

References

- 1. Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside isolated from the flowers of Hosta plantaginea exerts anti-inflammatory activity via suppression of NF-κB, MAPKs and Akt pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Flavonoid: A Technical Guide to Kaempferol 3-O-rutinoside 7-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside, a complex flavonoid glycoside, continues to be a molecule of significant interest in phytochemistry and drug discovery due to its potential therapeutic properties. This technical guide provides an in-depth overview of the current knowledge surrounding this compound, with a focus on its known plant sources, detailed experimental protocols for its isolation and characterization, and an exploration of its associated signaling pathways. While the search for novel plant sources remains ongoing, this document consolidates the established methodologies and data to aid researchers in the effective study of this promising natural product. As of late 2025, published literature has not revealed the discovery of Kaempferol 3-O-rutinoside 7-O-glucoside in entirely new plant species within the past year. However, existing knowledge of its presence in plants such as tomato (Lycopersicon esculentum) and species of the Hosta genus provides a solid foundation for further investigation.

Known Botanical Sources and Quantitative Analysis

This compound has been identified in a limited number of plant species. The most well-documented sources include genetically modified tomatoes and certain species of the Hosta genus.[1] Quantitative data on the concentration of this and related flavonoids are crucial for selecting appropriate starting materials for isolation.

Table 1: Quantitative Analysis of Kaempferol Glycosides in Plant Tissues

| Plant Species | Cultivar/Variety | Plant Part | Compound | Concentration (mg/g DW) | Analytical Method | Reference |

| Lycopersicon esculentum | Genetically Modified | Fruit Peel | This compound | Data not specified | HPLC-QqQ-MS | [2] |

| Osmanthus fragrans | 'Tianxiang Taige' | Leaves | Kaempferol 3-O-glucoside | ~1.5 | HPLC-DAD-ESI-MS | [3] |

| Osmanthus fragrans | 'Sijigui' | Leaves | Kaempferol 7-O-glucoside | ~3.0 | HPLC-DAD-ESI-MS | [3] |

| Osmanthus fragrans | 'Boye Jingui' | Leaves | Quercetin 3-O-rutinose (Rutin) | ~12.5 | HPLC-DAD-ESI-MS | [3] |

Note: Data for the target compound is often qualitative. The table includes quantitative data for closely related and co-occurring flavonoids to provide context for phytochemical analysis.

Experimental Protocols: From Extraction to Identification

The isolation and characterization of this compound require a multi-step approach involving extraction, purification, and structural elucidation. The following protocols are synthesized from established methodologies for flavonoid glycosides.

Extraction of Flavonoid Glycosides

This protocol outlines a general procedure for the extraction of flavonoids from dried plant material.

Workflow for Flavonoid Glycoside Extraction

A generalized workflow for the extraction of flavonoid glycosides from plant material.

Detailed Protocol:

-

Sample Preparation: Air-dry the plant material (e.g., leaves, fruits) at room temperature, protected from direct sunlight, until a constant weight is achieved. Grind the dried material into a fine powder using a mechanical grinder.

-

Extraction: Macerate the powdered plant material in 60-80% ethanol at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional agitation.[4]

-

Filtration and Concentration: Filter the extract through cheesecloth and then Whatman No. 1 filter paper. Repeat the extraction process on the residue two more times to ensure exhaustive extraction. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Purification by Column Chromatography

Purification of the target compound from the crude extract is typically achieved using a combination of chromatographic techniques.

Purification Workflow

A typical workflow for the purification of this compound.

Detailed Protocol:

-

Silica Gel Column Chromatography: Fractionate the crude extract using silica gel column chromatography. The column is typically packed with silica gel (60-120 mesh) and eluted with a gradient of increasing polarity, starting with n-hexane, followed by mixtures of n-hexane and ethyl acetate, ethyl acetate, and finally mixtures of ethyl acetate and methanol (B129727).

-

Fraction Monitoring: Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 8:2 v/v). Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating).

-

Fraction Pooling and Further Purification: Pool the fractions containing the compound of interest based on their TLC profiles. Further purify the pooled fractions using Sephadex LH-20 column chromatography with methanol as the eluent to remove smaller impurities.[5]

Structural Elucidation

The structure of the purified compound is confirmed using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Structural Elucidation

| Technique | Purpose | Expected Observations for this compound |

| UV Spectroscopy | Provides information about the flavonoid backbone and substitution pattern. | Characteristic absorption maxima for a kaempferol glycoside. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular formula C33H40O20 and fragment ions showing the loss of glucose and rutinose moieties.[2] |

| ¹H-NMR Spectroscopy | Provides information on the number and chemical environment of protons. | Signals corresponding to the aromatic protons of the kaempferol aglycone and the sugar protons of the rutinoside and glucoside units. |

| ¹³C-NMR Spectroscopy | Provides information on the number and chemical environment of carbon atoms. | Resonances for the carbons of the kaempferol backbone and the sugar moieties. |

Associated Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, research on the structurally similar compound, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside, reveals its anti-inflammatory effects are mediated through the suppression of the NF-κB, MAPKs, and Akt signaling pathways.[6]

Inhibition of Pro-inflammatory Pathways

In response to inflammatory stimuli such as lipopolysaccharide (LPS), Kaempferol glycosides have been shown to inhibit the phosphorylation of key proteins in the NF-κB, MAPK, and Akt pathways. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. HPLC-DAD-ESI-MS Analysis of Flavonoids from Leaves of Different Cultivars of Sweet Osmanthus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scielo.org.mx [scielo.org.mx]

- 6. Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside isolated from the flowers of Hosta plantaginea exerts anti-inflammatory activity via suppression of NF-κB, MAPKs and Akt pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Kaempferol 3-O-rutinoside 7-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside is a flavonoid glycoside that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its isolation and characterization, and an exploration of its biological activities, with a focus on its role in modulating key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

The fundamental physicochemical characteristics of Kaempferol 3-O-rutinoside 7-O-glucoside are summarized below. These properties are critical for its identification, purification, and formulation in research and development settings.

General Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | Kaempferol-3-rhamnoglucoside-7-glucoside | [1] |

| CAS Number | 34336-18-0 | [1][2][3][4] |

| Molecular Formula | C₃₃H₄₀O₂₀ | [1][2][5] |

| Molecular Weight | 756.66 g/mol | [1][2][5] |

| Appearance | Powder | [1] |

Solubility

| Solvent | Solubility | Source |

| Methanol (B129727) | Soluble | [1][2][6] |

| Water | Soluble | [1][2] |

| DMSO | Soluble | [1][2][6][7] |

| Pyridine | Soluble | [6] |

| Ethanol (B145695) | Soluble | [6] |

| Chloroform | Soluble | [4][7] |

| Dichloromethane | Soluble | [4][7] |

| Ethyl Acetate | Soluble | [4][7] |

| Acetone | Soluble | [4][7] |

Spectral Data

Spectral analysis is essential for the structural elucidation and confirmation of this compound.

1.3.1. UV-Visible Spectroscopy

The UV-Vis spectrum of flavonoid glycosides is characterized by two major absorption bands. For kaempferol glycosides, these typically appear in the ranges of 250-270 nm (Band II, from the A-ring) and 340-370 nm (Band I, from the B-ring). Specific lambda-max values for this compound have been reported in the literature, with one study on compounds from Gynura divaricata leaves showing UV λmax at 265 and 347 nm for a compound identified as a kaempferol glycoside derivative[8]. Another source provides a UV spectrum for a similar compound, kaempferol 3-O-{β-d-glucopyranosyl(1 → 2)-[α-l-rhamonopyranosyl(1→6)]-β-d-galactopyranoside}, which can offer comparative insights[9].

1.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of complex natural products. While specific ¹H and ¹³C NMR data for this compound is available, detailed data for the closely related Kaempferol 3-O-rutinoside provides valuable reference points for the kaempferol and rutinoside moieties.[10]

Table of ¹H and ¹³C NMR Chemical Shifts for Kaempferol 3-O-rutinoside (in DMSO-d₆) [10]

| Position | ¹³C (δ ppm) | ¹H (δ ppm, J in Hz) |

| Kaempferol Aglycone | ||

| 2 | 157.15 | |

| 3 | 133.61 | |

| 4 | 177.64 | |

| 5 | 161.57 | |

| 6 | 99.55 | 6.18 (d) |

| 7 | 166.16 | |

| 8 | 94.39 | 6.40 (d) |

| 9 | 157.04 | |

| 10 | 103.95 | |

| 1' | 121.26 | |

| 2' | 131.28 | 7.98 (d, 8.69) |

| 3' | 115.59 | 6.89 (d, 8.69) |

| 4' | 160.51 | |

| 5' | 115.59 | 6.89 (d, 8.69) |

| 6' | 131.28 | 7.98 (d, 8.69) |

| Glucose (at 3-O) | ||

| 1'' | 101.96 | 5.30 (d, 7.30) |

| 2'' | 74.63 | |

| 3'' | 76.84 | |

| 4'' | 70.79 | |

| 5'' | 76.16 | |

| 6'' | 67.36 | |

| Rhamnose (at 6''-O) | ||

| 1''' | 101.26 | 4.39 (s) |

| 2''' | 70.34 | |

| 3''' | 71.05 | |

| 4''' | 72.30 | |

| 5''' | 68.71 | |

| 6''' | 18.33 | 0.99 (d, 6.06) |

Note: The numbering of the sugar moieties may vary depending on the specific glycosylation pattern. The addition of a glucoside at the 7-O position would introduce an additional set of sugar signals.

1.3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a common technique. The fragmentation typically involves the loss of the sugar moieties. The mass fragment pattern for Kaempferol 3-O-rutinoside has been reported to show a molecular ion peak and fragment ions corresponding to the loss of the rutinoside group, resulting in the kaempferol aglycone.[2][11]

Experimental Protocols

Isolation and Purification

This compound can be isolated from various plant sources. A general workflow for its extraction and purification is outlined below.

A detailed protocol for the isolation of kaempferol glycosides from the leaves and twigs of Lindera neesiana involves the following steps[12]:

-

Extraction : The dried plant material is extracted with 60% ethanol at room temperature.

-

Concentration : The filtered extracts are combined and evaporated under reduced pressure.

-

Fractionation : The crude extract is suspended in water and subjected to column chromatography on MCI gel, eluting with a stepwise gradient of methanol in water.

-

Purification : The resulting fractions are further purified using column chromatography on Sephadex LH-20, ODS, and silica gel with various solvent systems (e.g., CH₂Cl₂:MeOH:H₂O).[12]

Another method for preparing Kaempferol-3-O-rutinoside involves enzymatic hydrolysis of its glycosides from a plant extract, followed by purification using silica gel column chromatography.[13]

Cell Culture and Viability Assay

To investigate the biological activity of this compound, in vitro studies are often conducted using cell lines such as RAW 264.7 macrophages.

-

Cell Culture : RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Viability Assay : The cytotoxicity of the compound is assessed using an MTT or CCK-8 assay. Cells are seeded in 96-well plates and treated with various concentrations of the compound for a specified period. The cell viability is then determined spectrophotometrically.[1][5]

Measurement of Inflammatory Mediators

The anti-inflammatory effects can be evaluated by measuring the levels of inflammatory mediators.

-

Nitric Oxide (NO) Assay : NO production in the culture supernatants is measured using the Griess reagent.

-

ELISA for Cytokines : The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercial ELISA kits according to the manufacturer's instructions.[1][5]

Western Blot Analysis

Western blotting is used to determine the expression levels of key proteins in signaling pathways.

-

Protein Extraction : Cells are lysed, and total protein is extracted.

-

SDS-PAGE and Transfer : Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK, p-Akt, iNOS, COX-2) and a loading control (e.g., β-actin).

-

Detection : After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.[1][5]

Biological Activity and Signaling Pathways

Kaempferol and its glycosides have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[7][14] A study on the closely related compound, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG), demonstrated significant anti-inflammatory effects in LPS-stimulated RAW 264.7 macrophages.[1][5] KGG was found to inhibit the production of NO, PGE₂, TNF-α, IL-1β, and IL-6.[1][5] This anti-inflammatory activity is mediated through the suppression of the NF-κB, MAPK, and Akt signaling pathways.[1][5]

Inhibition of NF-κB, MAPK, and Akt Signaling Pathways

The proposed mechanism of action involves the inhibition of key inflammatory signaling cascades.

References

- 1. Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside isolated from the flowers of Hosta plantaginea exerts anti-inflammatory activity via suppression of NF-κB, MAPKs and Akt pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural Product Description|this compound [sinophytochem.com]

- 4. This compound | CAS:34336-18-0 | Flavonols/Flavanonols | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. phcog.com [phcog.com]

- 9. researchgate.net [researchgate.net]

- 10. efashare.b-cdn.net [efashare.b-cdn.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. US20100113372A1 - Method For Preparing Kaempferol-3-0-Rutinoside and Composition of Skin External Application Comprising Thereof - Google Patents [patents.google.com]

- 14. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Kaempferol 3-O-rutinoside 7-O-glucoside

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the extraction and purification of Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside, a flavonoid glycoside with significant therapeutic potential. The methodology herein is a synthesized approach based on established techniques for the isolation of flavonoid glycosides from plant matrices. The protocol details a multi-step process commencing with solvent extraction from the plant material, followed by a series of chromatographic purification steps including polyamide column chromatography, Sephadex LH-20 gel filtration, and preparative High-Performance Liquid Chromatography (prep-HPLC) to yield a high-purity final product. This guide is intended to serve as a practical resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Kaempferol 3-O-rutinoside 7-O-glucoside is a complex flavonoid glycoside found in various medicinal plants. Flavonoids and their glycosidic derivatives are a major class of plant secondary metabolites, well-regarded for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The intricate structure of this compound, featuring multiple sugar moieties, necessitates a robust and systematic approach for its extraction and purification to ensure high purity for analytical and preclinical investigations. This protocol outlines a reproducible workflow designed to isolate this specific compound from a complex plant extract.

Materials and Reagents

-

Plant Material: Dried and powdered plant material known to contain this compound.

-

Solvents (Analytical or HPLC grade):

-

Ethanol (B145695) (80%)

-

n-Butanol

-

Ethyl acetate

-

Chloroform

-

Deionized water

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (or Acetic Acid) (HPLC grade)

-

-

Stationary Phases:

-

Polyamide resin (100-200 mesh)

-

Sephadex LH-20

-

C18 reversed-phase silica (B1680970) gel for preparative HPLC

-

-

Apparatus:

-

Soxhlet extractor or ultrasonic bath

-

Rotary evaporator

-

Glass columns for chromatography

-

Preparative HPLC system with a UV detector

-

Freeze dryer (Lyophilizer)

-

Analytical HPLC system for purity assessment

-

NMR and Mass Spectrometer for structural elucidation

-

Experimental Protocols

Extraction of Crude Flavonoids

-

Maceration/Soxhlet Extraction:

-

Weigh 1 kg of dried, powdered plant material.

-

Extract the powder with 80% ethanol (10 L) using a Soxhlet apparatus for 6-8 hours. Alternatively, perform maceration with sonication at room temperature three times (3 x 10 L, 24 hours each).[1]

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at 50°C to obtain a viscous crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in 1 L of deionized water.

-

Perform successive liquid-liquid partitioning with an equal volume of:

-

Petroleum ether (to remove non-polar compounds like fats and chlorophylls).

-

Ethyl acetate.

-

n-Butanol.

-

-

The target compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction.

-

Concentrate the n-butanol fraction to dryness using a rotary evaporator.

-

Purification of this compound

The purification process involves a multi-step chromatographic approach to separate the target compound from other co-extracted flavonoids and impurities.

-

Column Packing: Prepare a glass column (e.g., 5 cm diameter x 50 cm length) with polyamide resin slurried in ethanol.

-

Sample Loading: Dissolve the dried n-butanol extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel or polyamide. Once dried, carefully load the sample onto the top of the prepared column.

-

Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%, 100% ethanol).

-

Fraction Collection: Collect fractions of 200 mL and monitor the composition of each fraction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:formic acid:water, 8:1:1 v/v/v).

-

Pooling: Combine the fractions containing the target compound based on the TLC profile. Concentrate the pooled fractions to dryness.

-

Column Preparation: Swell the Sephadex LH-20 resin in methanol for several hours and then pack it into a glass column (e.g., 2.5 cm diameter x 100 cm length).

-

Sample Application: Dissolve the semi-purified extract from the polyamide column in a small volume of methanol.

-

Isocratic Elution: Elute the column with methanol as the mobile phase.[2]

-

Fraction Collection and Analysis: Collect fractions and monitor using TLC or analytical HPLC. Combine the fractions enriched with this compound.

-

System Preparation:

-

Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 10 µm).

-

Mobile Phase: A gradient of acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B).

-

Flow Rate: 10-15 mL/min.

-

Detection: UV detector at a wavelength of 265 nm or 350 nm.

-

-

Sample Injection: Dissolve the further purified fraction in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

-

Gradient Elution: A typical gradient might be:

-

0-10 min: 10-25% A

-

10-40 min: 25-50% A

-

40-45 min: 50-10% A (wash and re-equilibration) (Note: The gradient should be optimized based on analytical HPLC runs of the sample.)

-

-

Peak Collection: Collect the peak corresponding to the retention time of this compound.

-

Post-Purification: Remove the organic solvent from the collected fraction using a rotary evaporator and then lyophilize to obtain the pure compound as a powder.

Purity Assessment and Structural Elucidation

-

Purity: The purity of the final compound should be assessed by analytical HPLC-UV. A purity of >95% is generally considered acceptable for biological assays.

-

Structural Confirmation: The identity of the isolated compound should be confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HR-MS).

Data Presentation

The following table provides illustrative quantitative data for the extraction and purification of this compound, based on typical yields and purities achieved for similar flavonoid glycosides.

| Purification Step | Starting Material (g) | Yield (g) | Purity (%) |

| Crude 80% Ethanol Extract | 1000 (Dried Plant) | 150 | ~5 |

| n-Butanol Fraction | 150 | 35 | ~15 |

| Polyamide Column Fraction | 35 | 8 | ~40 |

| Sephadex LH-20 Fraction | 8 | 1.5 | ~75 |

| Preparative HPLC Purified Compound | 1.5 | 0.05 | >95 |

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Note: As this document details a chemical extraction and purification protocol, a signaling pathway diagram is not applicable. The provided diagram illustrates the logical experimental workflow.

References

Application Note: HPLC-UV Method for the Quantification of Kaempferol 3-O-rutinoside 7-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the development of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Kaempferol 3-O-rutinoside 7-O-glucoside. This flavonol glycoside, found in various plant species, is of increasing interest for its potential pharmacological activities. The provided method is intended as a robust starting point for researchers requiring accurate and precise quantification of this compound in various matrices, such as plant extracts and formulated products. The protocol covers instrumentation, chromatographic conditions, sample preparation, and method validation parameters based on established analytical practices for similar flavonoid glycosides.

Introduction

This compound is a complex flavonoid glycoside with the chemical formula C₃₃H₄₀O₂₀ and a molecular weight of 756.66 g/mol [1]. Flavonoids are a diverse group of polyphenolic compounds widely distributed in the plant kingdom, known for their antioxidant and other health-promoting properties[2]. Accurate quantification of specific flavonoid glycosides like this compound is essential for the standardization of herbal extracts, quality control of natural products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used, reliable, and cost-effective technique for the analysis of these compounds[1][3]. This application note provides a comprehensive methodology for the development and validation of an HPLC-UV method for this specific analyte.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is suitable.

-

Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of flavonoid glycosides[4].

-

Chemicals and Reagents:

-

This compound reference standard (>95% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid or Orthophosphoric acid (analytical grade)

-

Water (HPLC grade or ultrapure)

-

-

Solubility: this compound is soluble in methanol, water, and DMSO[1].

Chromatographic Conditions

The following conditions are a recommended starting point for method development and optimization.

| Parameter | Recommended Setting |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | See Table 1 for a typical gradient program |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection Wavelength | 275 nm and 336 nm (based on spectral data) |

| Run Time | Approximately 30 minutes |

Table 1: Proposed Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 20 | 60 | 40 |

| 25 | 40 | 60 |

| 28 | 90 | 10 |

| 30 | 90 | 10 |

Note: The gradient may require optimization depending on the sample matrix and co-eluting compounds.

Preparation of Standard Solutions

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in methanol. A series of working standard solutions of different concentrations can then be prepared by diluting the stock solution with the mobile phase. These will be used to construct a calibration curve.

Sample Preparation

The following is a general procedure for the extraction of this compound from a solid plant matrix. The protocol should be optimized for the specific sample type.

-

Extraction: Accurately weigh a known amount of the homogenized and dried sample (e.g., 1 g) into a suitable flask. Add a known volume of extraction solvent (e.g., 20 mL of 80% methanol in water).

-

Sonication/Maceration: Sonicate the mixture for 30-60 minutes or perform maceration with agitation for several hours to ensure efficient extraction.

-

Centrifugation/Filtration: Centrifuge the extract to pellet the solid material. Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection to remove any particulate matter.

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed:

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be evaluated by comparing the chromatograms of a blank sample, a spiked sample, and a standard solution.

-

Linearity: The linearity of the method should be established by analyzing a series of standard solutions at different concentrations. The peak area is plotted against the concentration, and a linear regression analysis is performed. A correlation coefficient (R²) of >0.99 is generally considered acceptable.

-

Precision: The precision of the method should be determined by performing repeated analyses of the same sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The results are expressed as the relative standard deviation (%RSD).

-

Accuracy: The accuracy of the method can be determined by performing recovery studies. A known amount of the standard is added to a sample, and the recovery of the analyte is calculated.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected by the method, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

Table 2: Typical Method Validation Parameters for Flavonoid Glycoside Quantification

| Parameter | Typical Value/Range |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 3% |

| Accuracy (Recovery) | 95 - 105% |

| LOD | 0.1 - 0.5 µg/mL |

| LOQ | 0.3 - 1.5 µg/mL |

Note: These values are indicative and will need to be experimentally determined for the specific method and instrumentation.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 3: Example of Quantitative Data Summary

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| Standard 1 | 15.2 | 125000 | 10 |

| Standard 2 | 15.2 | 251000 | 20 |

| Sample A | 15.3 | 187500 | 15 |

| Sample B | 15.2 | 98000 | 7.8 |

Visualizations

Experimental Workflow

Caption: HPLC-UV analysis workflow for this compound.

Logical Relationship of Method Validation

References

Application Note: Quantitative Analysis of Kaempferol 3-O-rutinoside 7-O-glucoside in Plant Extracts by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Kaempferol 3-O-rutinoside 7-O-glucoside in plant extracts. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method is validated for its performance, ensuring accurate and reliable quantification for researchers, scientists, and drug development professionals.

Introduction

This compound is a flavonoid glycoside found in various plant species. Flavonoids are a class of secondary metabolites known for their diverse biological activities, including antioxidant and anti-inflammatory properties.[1] Accurate quantification of these compounds in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological studies. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for the analysis of phytochemicals in complex matrices like plant extracts.[2][3] This document provides a comprehensive protocol for the analysis of this compound, enabling researchers to reliably determine its concentration in their samples.

Experimental Protocols

Sample Preparation: Extraction of Flavonoids from Plant Material

Proper sample preparation is critical to ensure the accurate quantification of the target analyte. The following protocol outlines a general procedure for the extraction of flavonoids from dried plant material.[4][5]

Materials:

-

Dried and powdered plant material

-

80% Methanol (MeOH) in water (HPLC grade)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of 80% methanol.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean tube.

-

Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.

-

Combine the supernatants from both extractions.

-

Filter the combined extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions: A C18 reversed-phase column is typically used for the separation of flavonoids.[6]

| Parameter | Value |

| Column | C18, 150 x 4.6 mm, 3 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 30°C |

| Gradient | See Table 1 |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 10 |

| 15.0 | 50 |

| 20.0 | 90 |

| 25.0 | 90 |

| 25.1 | 10 |

| 30.0 | 10 |

Mass Spectrometry Conditions: The mass spectrometer should be operated in negative ionization mode, which is generally suitable for flavonoids.[6] The Multiple Reaction Monitoring (MRM) mode is used for quantification due to its high selectivity and sensitivity.[3]

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 4.0 kV |

| Source Temp. | 120°C |

| Desolvation Temp. | 350°C |

| Gas Flow | Instrument Dependent |

Table 2: MRM Transitions for this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| This compound | 755.2 | 284.0 | Optimized by user |

| Internal Standard (e.g., Rutin-d3) | 613.1 | 300.0 | Optimized by user |

Note: The precursor ion for this compound is the [M-H]⁻ ion. The product ion at m/z 284.0 corresponds to the aglycone fragment (Kaempferol) after the loss of the rutinoside and glucoside moieties.[7][8] Collision energy should be optimized for the specific instrument used.

Data Presentation

Method Validation Summary

The analytical method should be validated according to established guidelines to ensure its reliability.[9][10] Key validation parameters are summarized below.

Table 3: Method Validation Parameters

| Parameter | Acceptance Criteria | Example Result |

|---|---|---|

| Linearity (R²) | > 0.99 | 0.998 |

| Limit of Detection (LOD) | S/N ≥ 3 | 0.5 ng/mL |

| Limit of Quantification (LOQ) | S/N ≥ 10 | 2.0 ng/mL |

| Precision (%RSD) | < 15% | < 10% |

| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |

| Specificity | No interference at RT | No interference observed |

Quantitative Data

The concentration of this compound in the plant extracts can be determined using a calibration curve prepared with a certified reference standard.

Table 4: Example Quantitative Results

| Sample ID | Concentration (µg/g of dry plant material) | %RSD (n=3) |

|---|---|---|

| Plant Extract A | 152.4 | 3.2 |

| Plant Extract B | 87.9 | 4.5 |

| Plant Extract C | 210.1 | 2.8 |

Visualizations

Caption: Experimental Workflow for LC-MS/MS Analysis.

Caption: Key Steps in Method Validation.

References

- 1. Kaempferol-3-O-rutinoside Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 2. benchchem.com [benchchem.com]

- 3. ijsr.net [ijsr.net]

- 4. researchgate.net [researchgate.net]

- 5. Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols: Kaempferol 3-O-rutinoside 7-O-glucoside as an Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside is a flavonoid glycoside found in a variety of plant sources, including red tomatoes and sweet cherries.[1][][3] As a member of the flavonol class of polyphenols, it and its aglycone, kaempferol, are subjects of interest for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[4][5][6][7] Accurate quantification of this compound in natural products, pharmaceuticals, and biological matrices is crucial for research and development. This document provides detailed application notes and protocols for the use of Kaempferol 3-O-rutinoside 7-O-glucoside as an analytical standard.

Physicochemical Properties

A clear understanding of the physicochemical properties of an analytical standard is fundamental for its proper handling, storage, and use.

| Property | Value | References |

| Chemical Name | 5-hydroxy-2-(4-hydroxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(1R,2S,3R,4R)-1,2,3,4-tetrahydroxypentyl]oxan-2-yl]oxychromen-4-one | [] |

| Synonyms | Kaempferol-3-rhamnoglucoside-7-glucoside, Kaempferol 3-O-β-rutinoside 7-O-β-D-glucoside | [][8] |

| CAS Number | 34336-18-0 | [8][9][10][11][12] |

| Molecular Formula | C33H40O20 | [][8][9][11][12] |

| Molecular Weight | 756.66 g/mol | [][8][9][11][12] |

| Appearance | Powder | [][10] |

| Purity | >95%, ≥98% (vendor specific) | [][10][11][12] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [10] |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month. | [9][11] |

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Accurate preparation of standard solutions is critical for quantitative analysis.

Materials:

-

This compound analytical standard

-

Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent

-

Volumetric flasks (Class A)

-

Calibrated analytical balance

-

Calibrated pipettes

Procedure:

-

Standard Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh approximately 10 mg of this compound standard.

-

Quantitatively transfer the powder to a 10 mL volumetric flask.

-

Add a small amount of DMSO to dissolve the compound, using sonication if necessary.

-